molecular formula C15H21N3O B2578609 N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide CAS No. 1355840-01-5

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide

Cat. No.: B2578609
CAS No.: 1355840-01-5
M. Wt: 259.353
InChI Key: PTVMXNOJDWURLC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a dimethylphenyl group, and an isopropylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide typically involves multiple steps:

    Formation of the Cyanomethyl Group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where 2,5-dimethylphenyl is introduced using an alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Isopropylamino Group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with isopropylamine in the presence of a reducing agent.

    Formation of the Acetamide Backbone: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide exerts its effects depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-[(2,4-dimethylphenyl)(propan-2-yl)amino]acetamide
  • N-(cyanomethyl)-2-[(2,6-dimethylphenyl)(propan-2-yl)amino]acetamide
  • N-(cyanomethyl)-2-[(3,5-dimethylphenyl)(propan-2-yl)amino]acetamide

Uniqueness

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,5-dimethyl-N-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(2)18(10-15(19)17-8-7-16)14-9-12(3)5-6-13(14)4/h5-6,9,11H,8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMXNOJDWURLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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